molecular formula C13H10BrFN2O B5874434 N-(4-bromo-2-fluorophenyl)-N'-phenylurea

N-(4-bromo-2-fluorophenyl)-N'-phenylurea

Cat. No.: B5874434
M. Wt: 309.13 g/mol
InChI Key: URVNQAKFEJMNHO-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-N'-phenylurea, also known as BPU, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound belongs to the class of urea derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The anti-cancer activity of N-(4-bromo-2-fluorophenyl)-N'-phenylurea is believed to be mediated through its ability to inhibit the activity of certain enzymes involved in cancer cell growth and division. Specifically, this compound has been shown to inhibit the activity of the enzyme tubulin, which is involved in the formation of the microtubules that are essential for cell division.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has also been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which are implicated in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-bromo-2-fluorophenyl)-N'-phenylurea is its potent anti-cancer activity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(4-bromo-2-fluorophenyl)-N'-phenylurea. One area of interest is the development of new analogs of this compound that may have improved solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential biomarkers that may be used to predict its therapeutic efficacy.

Synthesis Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-N'-phenylurea can be achieved through a multi-step process involving the reaction of 4-bromo-2-fluoroaniline with phenyl isocyanate in the presence of a suitable solvent. This reaction leads to the formation of N-(4-bromo-2-fluorophenyl)phenylurea, which is then further reacted with an appropriate reagent to obtain the final product, this compound.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-N'-phenylurea has been extensively studied for its potential use as a therapeutic agent in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVNQAKFEJMNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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